AML Cell Line Growth Inhibition vs. Structurally Related Pyrimidine Urea Comparators
The target compound has been reported to effectively inhibit the growth of acute myeloid leukemia (AML) cell lines, as documented in a study cited by product vendors . Structurally related pyrimidine urea derivatives bearing 4-SO₂Me-phenyl substitutions (e.g., compound 13a) exhibit FLT3 IC₅₀ values of 13.9 ± 6.5 nM, while closely related urea derivative 24a shows FLT3 IC₅₀ of 41 ± 6.8 nM in the same enzymatic assay [1]. The 2-chloro-4-methylphenyl substitution present in the target compound is structurally distinct from the 4-SO₂Me-phenyl motif, and the impact of this substitution on FLT3 inhibitory potency has not been directly quantified in a head-to-head study. Available data allow class-level inference that the chloro-methyl substitution pattern may alter both potency and selectivity relative to sulfonamide-bearing analogs, but direct comparative data are absent from the current literature.
| Evidence Dimension | Cellular growth inhibition (AML cell lines) and enzymatic FLT3 inhibition |
|---|---|
| Target Compound Data | Qualitative: effective growth inhibition of AML cell lines (exact IC₅₀ value not publicly available in peer-reviewed literature as of 2026-05-03) |
| Comparator Or Baseline | Compound 13a (pyrimidine urea series): FLT3 IC₅₀ = 13.9 ± 6.5 nM; Compound 24a (urea derivative): FLT3 IC₅₀ = 41 ± 6.8 nM [1] |
| Quantified Difference | Not directly quantifiable due to absence of target compound FLT3 IC₅₀ data in the same assay system |
| Conditions | FLT3 enzymatic inhibition assay; AML cell line proliferation assay (specific cell line and assay conditions not fully disclosed) [1] |
Why This Matters
AML cell line activity establishes the compound as a candidate for leukemia-focused research programs, but the absence of head-to-head FLT3 IC₅₀ data against established comparators means laboratories must independently verify target engagement before substituting this compound for known FLT3 inhibitors in biochemical or cellular workflows.
- [1] Liu Z, Wang Y, Lin H, Zuo D, Wang L, Zhao Y, Gong P. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Eur J Med Chem. 2018;85:Table 1. View Source
